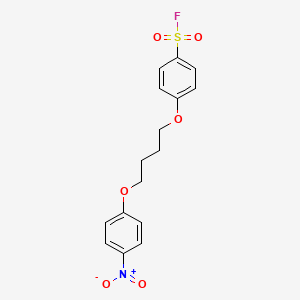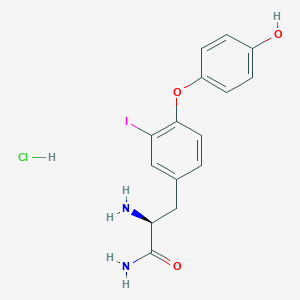
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyphenoxy group, and an iodophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the hydroxyphenoxy intermediate: This step involves the reaction of a phenol derivative with an appropriate halogenated compound under basic conditions to form the hydroxyphenoxy group.
Iodination: The hydroxyphenoxy intermediate is then iodinated using iodine or an iodine-containing reagent under controlled conditions to introduce the iodophenyl group.
Amination: The iodinated intermediate undergoes a reaction with an amine source to introduce the amino group.
Formation of the propanamide: The final step involves the formation of the propanamide group through a condensation reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone-type compounds.
Reduction: The iodophenyl group can be reduced to a phenyl group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated phenyl derivatives.
Substitution: Various substituted amides or thiol derivatives.
科学的研究の応用
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of (S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the iodophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-2-(4-Hydroxyphenoxy)propionic acid: A key intermediate in the synthesis of phenoxypropionic acid herbicides.
4-Propionamidophenol: Known for its use in various chemical syntheses.
Uniqueness
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride stands out due to the presence of both the hydroxyphenoxy and iodophenyl groups, which confer unique chemical and biological properties
特性
分子式 |
C15H16ClIN2O3 |
|---|---|
分子量 |
434.65 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3-iodophenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C15H15IN2O3.ClH/c16-12-7-9(8-13(17)15(18)20)1-6-14(12)21-11-4-2-10(19)3-5-11;/h1-7,13,19H,8,17H2,(H2,18,20);1H/t13-;/m0./s1 |
InChIキー |
KIYWQCLIVUIWET-ZOWNYOTGSA-N |
異性体SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)C[C@@H](C(=O)N)N)I.Cl |
正規SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)N)N)I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


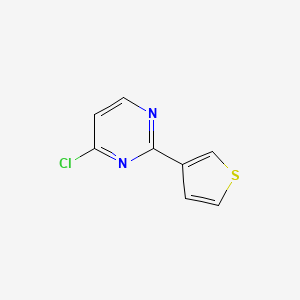
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
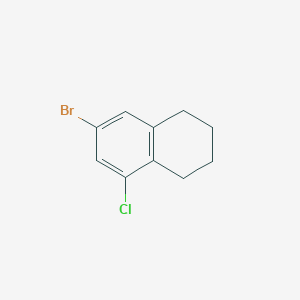
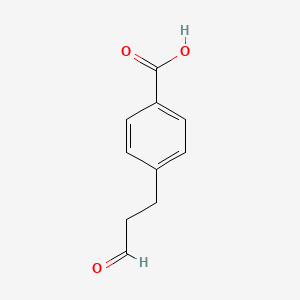
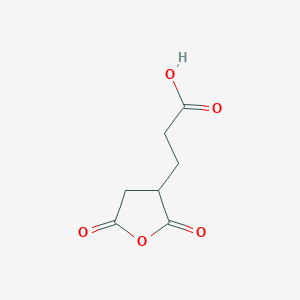
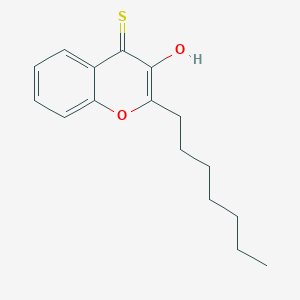
![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
![N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B13353184.png)
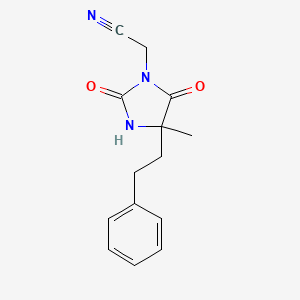
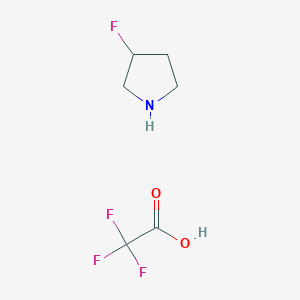
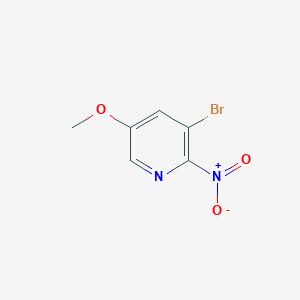
![N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13353202.png)
